Methyl 2,4-dihydroxy-6-methylbenzoate

Übersicht

Beschreibung

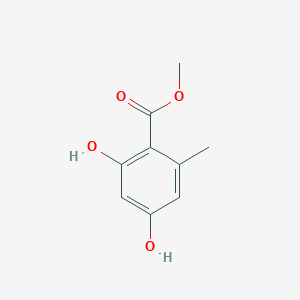

Methyl 2,4-dihydroxy-6-methylbenzoate (CAS: 3187-58-4), also known as methyl orsellinate, is a phenolic ester derivative widely distributed in lichens, fungi, and higher plants. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol . The compound features a benzoate backbone substituted with hydroxyl (-OH) and methyl (-CH₃) groups at positions 2, 4, and 6, respectively (Figure 1). It has been isolated from species such as Parmotrema melanothrix , Stereocaulon alpinum , and Rhododendron delavayi .

Its structural simplicity and natural abundance make it a key compound for comparative studies with synthetic and naturally occurring analogs.

Vorbereitungsmethoden

Direct Esterification of 2,4-Dihydroxy-6-Methylbenzoic Acid

The most straightforward method involves esterifying 2,4-dihydroxy-6-methylbenzoic acid with methanol under acidic or basic catalysis. A representative protocol from patent literature employs sulfuric acid as a catalyst:

Procedure :

2,4-Dihydroxy-6-methylbenzoic acid (10.0 g, 0.06 mol) is dissolved in methanol (100 mL), followed by the addition of concentrated sulfuric acid (1.5 mL). The mixture is refluxed at 85°C for 6 hours . Post-reaction, the methanol is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to yield the ester.

Yield : 98.8% (10.7 g) .

Key Considerations :

-

Acidic conditions protonate the hydroxyl groups, minimizing nucleophilic competition during esterification.

-

Excess methanol drives equilibrium toward ester formation.

Methylation via Methyl Halides

Alternative routes utilize methyl iodide or dimethyl sulfate for O-methylation, particularly when selective protection of hydroxyl groups is required. A Chinese patent (CN111116370A) describes a two-step synthesis starting from 4-O-desmethylbarbaric acid :

Step 1: Hydrolysis

4-O-Desmethylbarbaric acid undergoes acid- or base-catalyzed hydrolysis to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid.

Step 2: Methyl Esterification

The carboxylic acid (9.2 g, 0.05 mol) is dissolved in dry DMF (12 mL) under nitrogen. Methyl iodide (9.5 mmol) is added dropwise at 40°C, and the reaction is stirred for 85–120 minutes. Workup involves ice-water quenching, ethyl acetate extraction, and recrystallization from DCM/hexane .

Yield : 90.4% (1.63 g) .

Advantages :

-

DMF stabilizes the transition state, enhancing reaction efficiency.

-

Nitrogen atmosphere prevents oxidation of sensitive phenolic groups.

Bromination-Debromination Strategies

Intermediate bromination can facilitate regioselective modifications. For instance, methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate is synthesized via bromine addition in acetic acid, followed by dehalogenation :

Bromination :

2,4-Dihydroxy-6-methylbenzoic acid methyl ester (15 g, 0.08 mol) is treated with bromine (0.24 mol) in glacial acetic acid at 45°C for 1 hour, then stirred at room temperature for 18 hours. The product is purified via silica gel chromatography .

Yield : 93% (25 g) .

Debromination :

Palladium-catalyzed hydrogenation or zinc reduction removes bromine atoms, restoring the hydroxyl groups.

Hydrogenolytic Demethylation

A patent (WO2017199227A1) outlines a three-step sequence for synthesizing analogous dihydroxybenzoates :

-

Esterification : 3-Hydroxy-4-methoxybenzoic acid is methylated using sulfuric acid in methanol.

-

Hydrogenation : 2-Dimethylaminomethyl-3-hydroxy-4-methoxybenzoic acid methyl ester is treated with H₂/Pd-C to remove the aminomethyl group.

-

Demethylation : Anhydrous AlCl₃ in toluene cleaves the methoxy group at 75°C, yielding the dihydroxy product .

Critical Parameters :

-

AlCl₃ must be anhydrous to avoid hydrolysis side reactions.

-

Temperature control during demethylation prevents over-dealkylation.

Natural Product Derivatization

Ethyl 2,4-dihydroxy-6-methylbenzoate, isolated from Illicium difengpi, can be transesterified to the methyl ester .

Procedure :

The ethyl ester is refluxed with methanol and a catalytic amount of sodium methoxide. The reaction is monitored by TLC until completion, followed by acid quenching and extraction.

Yield : ~80% (estimated from analogous reactions) .

Limitations :

-

Dependent on natural source availability.

-

Requires purification from complex plant extracts.

Comparative Analysis of Methods

Key Insights :

-

Direct esterification offers the best balance of yield and cost for industrial applications.

-

Bromination-debromination is less favorable due to hazardous bromine handling.

-

Hydrogenolytic methods achieve high purity but require specialized equipment.

Reaction Optimization and Troubleshooting

Common Issues :

-

Ester Hydrolysis : Moisture in reagents or prolonged reaction times can revert the ester to the acid. Use molecular sieves or anhydrous conditions .

-

Over-Methylation : Excess methyl iodide may methylate hydroxyl groups. Stoichiometric control and low temperatures (0–40°C) mitigate this .

-

Byproduct Formation : Incomplete demethylation with AlCl₃ produces mono-hydroxy derivatives. Reaction monitoring via HPLC is recommended .

Purification Techniques :

Analyse Chemischer Reaktionen

Arten von Reaktionen: Methylsalicylsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Methylsalicylsäuremethylester kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Methylsalicylsäuremethylester in seine entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Nitriermittel und Sulfonierungsmittel werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Alkohole und andere reduzierte Formen.

Substitution: Verschiedene substituierte Methylsalicylsäuremethylester-Derivate.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

Methyl orsellinate serves as a valuable synthetic intermediate in the production of various bioactive compounds. It is notably used in the synthesis of Grifolic Acid, which has potential therapeutic effects due to its selective action on GPR120 receptors . Additionally, it has been utilized in the development of novel antimicrobial agents and anticancer drugs.

Antimicrobial Properties

Methyl orsellinate exhibits significant antifungal and antibacterial activities. Research has shown that it can effectively inhibit the growth of various microbial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.36 µg/mL |

| Pseudomonas aeruginosa | 1.67 µg/mL |

| Bacillus subtilis | 9.70 µg/mL |

| Candida albicans | MIC values ranging from 3.27 to 6.55 µg/mL |

These findings suggest its potential as a lead compound for developing new antifungal and antibacterial agents .

Antitumor Activity

Methyl orsellinate has demonstrated promising antitumor properties. In vitro studies indicate that it can induce apoptosis in cancer cells by increasing intracellular calcium levels, leading to cell death . This mechanism highlights its potential for use in cancer therapeutics.

Case Studies

Several studies have documented the efficacy of methyl orsellinate:

- Antimicrobial Efficacy : A study evaluated its effectiveness against multidrug-resistant bacterial strains, confirming its potential as a novel antimicrobial agent.

- Antitumor Activity : Research indicated that methyl orsellinate could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- Structure-Activity Relationship (SAR) : Modifications to the methyl orsellinate structure significantly affect its biological activity, emphasizing the importance of functional groups in enhancing efficacy .

Industrial Applications

In addition to its pharmaceutical applications, methyl orsellinate is utilized in the production of specialty chemicals and materials within various industries. Its phytotoxic properties make it a candidate for agricultural applications as well.

Wirkmechanismus

Methyl orsellinate exerts its effects primarily through the inhibition of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, methyl orsellinate reduces the production of leukotrienes, which are mediators of inflammation and allergic reactions . Additionally, methyl orsellinate has been shown to induce apoptosis in cancer cells by arresting the cell cycle and inhibiting key proteins involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of methyl orsellinate are influenced by substituent positions and types. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Spectroscopic and Physical Properties

This compound :

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate :

Ethyl 2,4-dihydroxy-6-methylbenzoate :

Antimicrobial Activity :

- Methyl orsellinate and its alkyl esters (e.g., butyl, pentyl) exhibit varying antibacterial potency. For example, butyl 2,4-dihydroxy-6-methylbenzoate showed nematocidal activity against Panagrellus redivivus , while n-pentyl and n-hexyl derivatives demonstrated MIC values as low as 7.8 µg/mL against Xanthomonas vesicatoria .

- The 3-formyl derivative (methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate) displayed cytotoxic effects in lichen extracts, though specific MIC values are less documented .

Antiviral and Anti-Inflammatory Potential :

Drug-Likeness :

- Computational studies highlight methyl orsellinate’s favorable drug-likeness (e.g., Lipinski rule compliance) compared to bulkier analogs like atranorin, which has higher molecular weight and lower bioavailability .

Biologische Aktivität

Methyl 2,4-dihydroxy-6-methylbenzoate, commonly known as methyl orsellinate, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly its anticancer, antifungal, and anti-inflammatory effects, supported by various studies and data.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- Melting Point : 141-142 °C

- Boiling Point : 339.1 °C at 760 mmHg

- Density : 1.3 g/cm³

Anticancer Activity

Recent studies have highlighted the anticancer potential of methyl orsellinate. It has been shown to exhibit moderate in vitro activity against various cancer cell lines, with IC₅₀ values ranging from 1.2 to 12.8 μg/ml . The mechanism of action appears to involve the induction of apoptosis through the activation of the caspase cascade and the accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle .

Case Study: Cytotoxicity Assays

A detailed cytotoxicity assay was conducted on several cancer cell lines, including MCF-7 (breast carcinoma), HeLa (cervical carcinoma), and HepG2 (liver carcinoma). The study found that treatment with methyl orsellinate significantly reduced cell viability, confirming its potential as an anticancer agent.

| Cell Line | IC₅₀ (μg/ml) | Mechanism |

|---|---|---|

| MCF-7 | 1.2 | Apoptosis via caspase activation |

| HeLa | 5.0 | Induction of DNA fragmentation |

| HepG2 | 12.8 | Cell cycle arrest in Sub-G1 phase |

Antifungal Activity

Methyl orsellinate exhibits notable antifungal properties. It has been identified as a phytotoxic compound with efficacy against various fungal pathogens. Its mechanism includes inhibition of fungal growth and disruption of cellular integrity .

Inhibition Studies

Inhibition assays demonstrated that methyl orsellinate acts as a potent inhibitor of fungal enzymes, particularly targeting 5-lipoxygenase with an IC₅₀ value of 59.6 μM , suggesting its potential application in treating fungal infections .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been documented, particularly in relation to its ability to inhibit lipoxygenase pathways. This inhibition is crucial for reducing inflammation associated with various diseases.

Summary of Findings

The biological activities of this compound can be summarized as follows:

- Anticancer : Induces apoptosis in cancer cells; significant cytotoxicity observed.

- Antifungal : Effective against multiple fungal strains; inhibits key enzymes.

- Anti-inflammatory : Suppresses inflammatory pathways through enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the natural sources and standard extraction methodologies for Methyl 2,4-dihydroxy-6-methylbenzoate?

this compound is commonly isolated from lichens, such as Stereocaulon halei and Ceriops tagal. Extraction typically involves solvent-based protocols (e.g., methanol or ethyl acetate) followed by chromatographic purification (e.g., column chromatography or HPLC) to isolate the compound from complex lichen matrices. Lichen-derived phenolic compounds often require activity-guided fractionation to identify bioactive constituents .

Q. How is the structural characterization of this compound validated in academic research?

Structural elucidation employs spectroscopic techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm hydroxyl, methyl, and aromatic proton environments.

- Mass spectrometry (MS) for molecular weight verification (exact mass: 196.20 g/mol) and fragmentation patterns.

- Infrared (IR) spectroscopy to identify functional groups (e.g., hydroxyl, ester carbonyl). Computational tools like Marvin Sketch and Open Babel can further optimize 3D structural models for docking studies .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating PTP1B inhibitory activity of this compound?

- Dose-response assays : Measure IC₅₀ values using recombinant PTP1B enzyme and p-nitrophenyl phosphate (pNPP) as a substrate. Reported IC₅₀ = 277 ± 8.6 µM .

- Controls : Include positive controls (e.g., ursolic acid) and negative controls (DMSO vehicle).

- Mechanistic studies : Pair enzymatic assays with cell-based insulin sensitivity tests (e.g., glucose uptake in adipocytes) to validate physiological relevance .

Q. How can computational methods predict the drug-likeness and protein-binding potential of this compound?

- Drug-likeness : Use Swiss ADME to calculate parameters like LogP (2.4–3.1), topological polar surface area (TPSA), and bioavailability scores. The compound exhibits moderate water solubility and high gastrointestinal absorption .

- Molecular docking : Employ AutoDock Vina or ArgusLab to simulate binding to target proteins (e.g., ACE2 for antiviral studies). Binding energies (e.g., −7.0 kcal/mol for ACE2) and hydrogen-bond interactions are key metrics .

Q. What enzymatic pathways influence the stability or biosynthesis of this compound?

The compound may undergo decarboxylation via orsellinate carboxy-lyase (EC 4.1.1.58), which converts orsellinate derivatives to orcinol. Researchers should assess stability under enzymatic conditions (pH, temperature) and monitor CO₂ release. Biosynthetic studies in lichens may focus on polyketide synthase (PKS) pathways .

Q. How do functional groups in this compound affect its metabolic stability?

- CYP450 metabolism : In vitro assays with human liver microsomes can identify metabolic pathways. The compound’s hydroxyl and methyl groups may undergo oxidation via CYP2C19 or CYP3A4.

- Metabolite profiling : Use LC-MS/MS to detect phase I/II metabolites (e.g., glucuronidation or sulfation products) .

Q. What strategies optimize the compound’s antifungal activity in experimental models?

- Structure-activity relationship (SAR) : Compare this compound with analogs (e.g., ethyl orsellinate) to identify critical substituents (e.g., hydroxyl positioning, ester groups).

- Synergistic assays : Test combinations with commercial antifungals (e.g., fluconazole) to assess MIC reduction in Candida or Aspergillus strains .

Eigenschaften

IUPAC Name |

methyl 2,4-dihydroxy-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCWCZLEACWJIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062901 | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3187-58-4 | |

| Record name | Methyl orsellinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3187-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003187584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.